Isocantleyine

Stereochemistry Natural Product Chemistry Chiral Separation

Isocantleyine (CAS 143564-04-9) is a pyridinemonoterpene alkaloid first isolated from the aerial parts of Siphonostegia chinensis Benth. (Scrophulariaceae), a traditional Chinese medicine known as 'Liujinu'.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 143564-04-9
Cat. No. B128136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocantleyine
CAS143564-04-9
Synonyms5H-2-pyridine-4-carboxylic acid, 6,7-dihydro-6-hydroxy-7-methylmethyl ester
isocantleyine
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1C(CC2=C(C=NC=C12)C(=O)OC)O
InChIInChI=1S/C11H13NO3/c1-6-8-4-12-5-9(11(14)15-2)7(8)3-10(6)13/h4-6,10,13H,3H2,1-2H3/t6-,10-/m1/s1
InChIKeyMJGLQDXKEOEIFB-LHLIQPBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocantleyine (CAS 143564-04-9): Structural Identity and Compound Class Baseline for Research Procurement


Isocantleyine (CAS 143564-04-9) is a pyridinemonoterpene alkaloid first isolated from the aerial parts of Siphonostegia chinensis Benth. (Scrophulariaceae), a traditional Chinese medicine known as 'Liujinu' [1]. Its structure was elucidated as methyl (6R,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate through comprehensive spectroscopic analysis including UV, IR, MS, 1H NMR, 13C NMR, and 2D-NMR [1]. The compound bears a cyclopenta[c]pyridine skeleton characteristic of monoterpene pyridine alkaloids (MTPAs) [2]. Critically, isocantleyine is a C-7 stereoisomer of the better-characterized alkaloid cantleyine (CAS 30333-81-4), differing specifically in configuration at the 7-methyl position (6R,7R vs. 6R,7S) [1][3]. This stereochemical distinction carries potential pharmacological significance, as stereoisomers within this alkaloid class often exhibit divergent biological activity profiles [2].

Why Cantleyine, Rhexifoline, and Other Cyclopenta[c]pyridine Alkaloids Cannot Substitute for Isocantleyine in Research Applications


Although isocantleyine shares the C₁₁H₁₃NO₃ molecular formula and cyclopenta[c]pyridine core with its closest analog cantleyine, the two are diastereomers—not enantiomers—differing at the C-7 chiral center [1]. This means they are chemically distinct entities with potentially divergent pharmacological, chromatographic, and spectroscopic properties. Predicted bulk physicochemical parameters (density, boiling point, logP) are computationally identical for both stereoisomers ; however, stereochemistry critically governs receptor-ligand interactions, metabolic stability, and off-target profiles. Cantleyine has documented concentration-dependent spasmolytic activity (guinea-pig ileum IC₅₀ values ranging from 7.2 × 10⁻⁵ M to 3.8 × 10⁻⁴ M) attributed to voltage-dependent Ca²⁺ channel inhibition [2], while isocantleyine lacks any published bioactivity characterization—a data gap that itself represents a meaningful differentiation for investigators specifically seeking either to avoid calcium channel modulatory effects or to probe structure-activity relationships (SAR) of the pyridinemonoterpene scaffold. The regioisomer rhexifoline (CAS 93915-32-3), bearing a 5-hydroxyl rather than 6-hydroxyl group, further illustrates how subtle structural variations within this compound class can redirect biological function [3]. For procurement purposes, substitution of isocantleyine with cantleyine, rhexifoline, or any other in-class alkaloid without stereochemical verification introduces an uncontrolled variable that may invalidate comparative pharmacological, analytical, or botanical authentication studies.

Isocantleyine Differential Evidence Guide: Quantitative Comparator Data for Informed Procurement Decisions


Stereochemical Differentiation at C-7: Isocantleyine (6R,7R) vs. Cantleyine (6R,7S) Diastereomer Identity

Isocantleyine is explicitly defined as the (6R,7R)-diastereomer of the cyclopenta[c]pyridine-4-carboxylate scaffold, whereas cantleyine bears the (6R,7S) configuration [1]. The structures were validated by 1H NMR, 13C NMR, and 2D-NMR (COSY, NOESY) in the original isolation paper [1]. The C-7 methyl group stereochemistry was determined through NOE correlations: in isocantleyine, the C-7 methyl and C-6 hydroxyl are in a trans relationship (6R,7R), while in cantleyine they adopt a cis relationship (6R,7S) [1][2]. These two diastereomers, although sharing identical molecular formula (C₁₁H₁₃NO₃) and molecular weight (207.23 g/mol), are chemically non-interchangeable. The InChIKey difference (isocantleyine: MJGLQDXKEOEIFB-LDWIPMOCSA-N; cantleyine: MJGLQDXKEOEIFB-RQJHMYQMSA-N) provides a definitive computational fingerprint for vendor verification [2].

Stereochemistry Natural Product Chemistry Chiral Separation

Biological Activity Divergence: Absence of Pharmacological Data for Isocantleyine vs. Documented Spasmolytic Activity of Cantleyine

No biological activity data—either in vitro or in vivo—have been reported for isocantleyine in the peer-reviewed literature as of the current evidence cutoff [1]. In contrast, its diastereomer cantleyine has been pharmacologically characterized in multiple smooth muscle assays: it relaxed guinea-pig trachea pre-contracted by carbachol (IC₅₀ 2.1 × 10⁻⁴ M), antagonized carbachol-induced contractions in guinea-pig ileum (IC₅₀ 2.1 × 10⁻⁴ M) and histamine-induced contractions (IC₅₀ 1.4 × 10⁻⁴ M), and inhibited phenylephrine responses in rat aorta (IC₅₀ 3.8 × 10⁻⁴ M) [2]. Cantleyine also inhibited tonic contractions induced by histamine (IC₅₀ 7.2 × 10⁻⁵ M) and KCl (IC₅₀ 1.8 × 10⁻⁴ M) in guinea-pig ileum, with a pD'₂ value of 3.82 against histamine and 3.35 against CaCl₂ in depolarizing medium, consistent with noncompetitive, reversible voltage-dependent Ca²⁺ channel inhibition [2]. The absence of corresponding data for isocantleyine is a critical differentiation point: researchers cannot assume that isocantleyine shares cantleyine's pharmacological profile. This data gap represents both a limitation and an opportunity for SAR exploration.

Pharmacology Calcium Channel Modulation Smooth Muscle

Regioisomeric Differentiation: Isocantleyine (6-Hydroxy) vs. Rhexifoline (5-Hydroxy) Positional Isomerism

Isocantleyine carries the hydroxyl substituent at the C-6 position of the cyclopenta[c]pyridine ring system, whereas rhexifoline (CAS 93915-32-3) bears the hydroxyl at C-5 [1]. Both compounds share the (7R) methyl configuration and are biosynthetically derived from iridoid glycoside precursors via reaction with ammonia [2]. The shift of the hydroxyl from C-6 to C-5 alters the hydrogen-bonding capacity, spatial orientation of the polar group relative to the pyridine nitrogen and methyl ester, and potentially the compound's capacity to interact with biological targets such as ion channels or receptors [2]. Rhexifoline was first isolated from Castilleja rhexifolia and subsequently identified as a semiochemical sequestered by plume moth (Platyptilia pica) adults, indicating ecological bioactivity [3], whereas isocantleyine has no documented ecological or pharmacological role.

Regiochemistry Structure-Activity Relationship Alkaloid Biosynthesis

Botanical Source Differentiation and Implications for Natural Product Authentication

Isocantleyine has been isolated exclusively from Siphonostegia chinensis Benth. (Scrophulariaceae), a traditional Chinese medicinal herb known as 'Liujinu' (北刘寄奴) used for treating traumatic injuries, blood stasis, and jaundice [1][2]. In contrast, cantleyine has been reported from multiple species across several plant families, primarily Strychnos trinervis (Loganiaceae) root bark [3] and Castilleja miniata (Orobanchaceae) [4]. The co-occurrence pattern also differs: isocantleyine was co-isolated with loliolide, whereas cantleyine co-occurs with 4-noractinidine and pedicularine in Castilleja species [4]. This source differentiation is material for researchers conducting chemotaxonomic studies, traditional medicine authentication, or comparative phytochemical profiling.

Botanical Authentication Natural Product Isolation Quality Control

Predicted Physicochemical Parameters: Isocantleyine and Cantleyine Are Computationally Indistinguishable

Computationally predicted bulk physicochemical properties for isocantleyine and cantleyine are identical within the error margins of the ACD/Labs Percepta Platform (v14.00), as expected for diastereomers sharing identical atom connectivity . Both compounds have predicted density of 1.2 ± 0.1 g/cm³, boiling point of 342.1 ± 42.0 °C at 760 mmHg, flash point of 160.7 ± 27.9 °C, vapour pressure of 0.0 ± 0.8 mmHg at 25 °C, enthalpy of vaporization of 61.8 ± 3.0 kJ/mol, molar refractivity of 54.6 ± 0.3 cm³, polar surface area of 59 Ų, and 0 Rule-of-5 violations . The reported ACD/LogP for isocantleyine is 0.83 , while cantleyine has a reported XlogP of 0.70 and an ALogP of 0.89 . These minor differences fall within computational error and cannot be used to distinguish the two compounds. Consequently, conventional reverse-phase HPLC retention times, octanol-water partition coefficients, and bulk solubility parameters are expected to be nearly identical, making stereospecific analytical methods (chiral HPLC, polarimetry, or NMR) mandatory for identity verification . This computational indistinguishability means that a vendor-supplied certificate of analysis relying solely on achiral purity metrics (e.g., HPLC-UV at a single wavelength, melting point) cannot confirm isocantleyine vs. cantleyine identity.

Physicochemical Properties Chromatography Formulation

Spectroscopic Fingerprint: Experimentally Determined UV, IR, and NMR Data for Isocantleyine Identity Confirmation

The 1992 structure determination paper by Zhang et al. provides experimental UV, IR, MS, 1H NMR, 13C NMR, and 2D-NMR (COSY, NOESY) data for isocantleyine isolated from S. chinensis [1]. These spectroscopic data constitute the only published experimental characterization of the compound and serve as the definitive reference for identity verification. Key distinguishing features in the 1H NMR spectrum include the chemical shift and coupling pattern of H-6 and H-7, which reflect the trans-diaxial relationship between the C-6 hydroxyl and C-7 methyl in the (6R,7R) configuration [1]. The NOESY correlations specifically confirmed the trans stereochemistry, differentiating isocantleyine from the cis-configured cantleyine [1]. The MeSH entry for isocantleyine (Unique ID C076965) notes 'structure given in first source' and maps the compound to Isonicotinic Acids and Terpenes [2]. For procurement quality control, comparison of experimental 1H NMR and optical rotation data against the published values in the Zhang et al. paper is the gold-standard method for confirming isocantleyine identity and diastereomeric purity.

Spectroscopic Characterization Quality Control Structure Elucidation

Isocantleyine (CAS 143564-04-9): Optimal Research and Industrial Deployment Scenarios Based on Evidence-Based Differentiation


Stereochemical Structure-Activity Relationship (SAR) Studies of Pyridinemonoterpene Alkaloids Targeting Ion Channels

Isocantleyine is most valuable as the (6R,7R)-diastereomer comparator in SAR studies of the cyclopenta[c]pyridine alkaloid scaffold. Given that cantleyine (6R,7S) has well-documented spasmolytic activity through voltage-dependent Ca²⁺ channel inhibition (IC₅₀ range 7.2 × 10⁻⁵ to 3.8 × 10⁻⁴ M across multiple tissue types) [1], isocantleyine provides the stereochemical opposite at C-7 for probing the stereoelectronic requirements of calcium channel modulation. Researchers comparing these two diastereomers can isolate the contribution of C-7 configuration to biological activity while holding all other structural features constant. Until isocantleyine's own pharmacological profile is experimentally determined, this compound is preferentially selected for negative-control or stereochemical-probe applications where the user specifically requires a pyridinemonoterpene alkaloid with uncharacterized (and potentially absent) calcium channel activity [1].

Botanical Authentication and Chemotaxonomic Marker Studies of Siphonostegia chinensis (Liujinu)

Isocantleyine has been isolated exclusively from Siphonostegia chinensis Benth. and co-occurs with loliolide in the aerial parts of this single species [2][3]. This restricted natural distribution makes isocantleyine a candidate species-specific chemical marker for S. chinensis authentication, distinguishing it from the morphologically similar 'Nan-Liujinu' (Artemisia anomala) and other adulterants in the traditional Chinese medicine marketplace [2]. In contrast, cantleyine has been identified across multiple genera (Strychnos, Castilleja, Alstonia, Scaevola) and cannot serve this marker function [4]. For quality control laboratories and pharmacopoeial monograph development, isocantleyine offers a unique, source-verified analytical standard for S. chinensis identification via HPLC-MS or GC-MS fingerprinting [2].

Biosynthetic Pathway Investigation of Iridoid-Derived Pyridine Alkaloid Formation

The biosynthesis of cyclopenta[c]pyridine alkaloids proceeds from iridoid glycoside precursors via reaction with ammonia, with the stereochemistry at C-6 and C-7 being determined by the precursor iridoid configuration and the enzymatic or chemical conditions of pyridine ring formation [5]. Isocantleyine, bearing the (6R,7R) configuration, represents one stereochemical outcome of this pathway. Comparative biosynthetic studies using isotopically labeled precursors in S. chinensis vs. Strychnos or Castilleja species could reveal whether the divergent C-7 stereochemistry between isocantleyine and cantleyine arises from species-specific enzymatic epimerization or from different iridoid precursors [5]. The compound is thus strategically important for plant biochemists and synthetic biologists engineering alkaloid pathways.

Chiral Separation Method Development and Stereochemical Reference Standard Procurement

Because isocantleyine and cantleyine are computationally indistinguishable in all bulk physicochemical parameters (predicted density, boiling point, logP, and PSA are identical within error) , their separation requires stereospecific analytical methods. Isocantleyine serves as an essential reference standard for developing and validating chiral HPLC, SFC, or CE methods capable of resolving the (6R,7R) and (6R,7S) diastereomers. Analytical laboratories and contract research organizations developing QC methods for pyridinemonoterpene alkaloids require both isocantleyine and cantleyine as authenticated reference materials to establish system suitability parameters (resolution, relative retention time, peak symmetry) for diastereomer separation . The published 1H NMR and 2D-NMR data from Zhang et al. (1992) provide the definitive spectroscopic benchmark for confirming the identity of each diastereomer in resolved fractions [2].

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